molecular formula C18H25N3O B2874454 3-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one CAS No. 2415490-71-8

3-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one

Cat. No.: B2874454
CAS No.: 2415490-71-8
M. Wt: 299.418
InChI Key: FHMJSDZTURKVIZ-UHFFFAOYSA-N
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Description

3-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one is a complex organic compound that features a benzimidazole ring, an azetidine ring, and a butanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the azetidine ring and the butanone group. Common reagents used in these steps include strong acids, bases, and various organic solvents. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for probing biological systems.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of 3-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The azetidine ring may contribute to the compound’s stability and binding affinity. Overall, the compound can influence various cellular pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazin-2-one
  • 3-Methyl-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine

Uniqueness

Compared to similar compounds, 3-methyl-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}butan-1-one stands out due to its unique combination of functional groups. The presence of both the benzimidazole and azetidine rings, along with the butanone group, provides a distinct chemical profile. This uniqueness allows for specific interactions with biological targets and diverse chemical reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-12(2)9-17(22)20-10-14(11-20)21-16-8-6-5-7-15(16)19-18(21)13(3)4/h5-8,12-14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMJSDZTURKVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CC(C1)N2C3=CC=CC=C3N=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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